molecular formula C20H21N3O4S2 B3015615 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide CAS No. 942004-24-2

2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide

Cat. No.: B3015615
CAS No.: 942004-24-2
M. Wt: 431.53
InChI Key: NQGPOXXMEXFEGE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenethyl Group: The final step involves the coupling of the sulfonamide-thiazole intermediate with phenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide.

    Reduction: Formation of 2-(4-aminophenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide: Lacks the phenethyl group, which may affect its binding affinity and biological activity.

    2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenylthiazole-5-carboxamide: Similar structure but with a phenyl group instead of a phenethyl group, potentially altering its chemical reactivity and biological interactions.

Uniqueness

2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide is unique due to the presence of the phenethyl group, which enhances its hydrophobic interactions and binding affinity with biological targets. This structural feature may contribute to its superior therapeutic potential compared to similar compounds.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-6-4-3-5-7-15)28-20(22-14)23-29(25,26)17-10-8-16(27-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGPOXXMEXFEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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